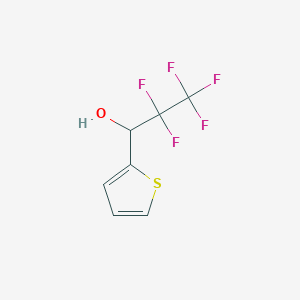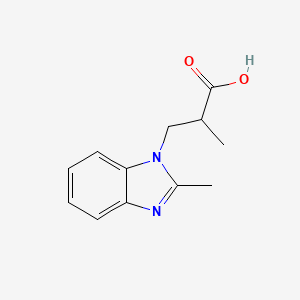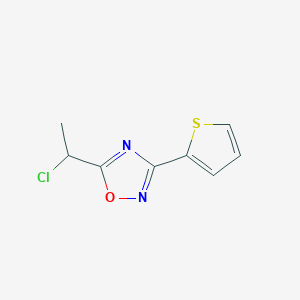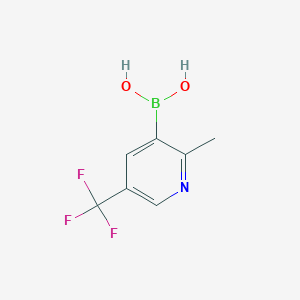
2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated compound with the molecular formula C3H3F5O and a molecular weight of 150.0473 . It is also known by other names such as PFPOH, 1H,1H-Pentafluoropropanol-1, and 1-Propanol, 2,2,3,3,3-pentafluoro- .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol can be viewed using Java or Javascript . The InChI key for this compound is PSQZJKGXDGNDFP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid with a refractive index of 1.288 (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) and a density of 1.505 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Reactivity
Efficient Dehydrohalogenation Methods : Research by Anilkumar and Burton (2005) demonstrated the use of lithiumhexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) for dehydrofluorination of fluorinated alkanes, producing substituted olefins with high E-selectivity. Although the specific compound is not mentioned, this methodology could potentially apply to similar fluorinated compounds, including variations of pentafluoroethanol derivatives (Anilkumar & Burton, 2005).
Defluorination of Perfluoropropene : Clot et al. (2004) investigated the reaction of perfluoropropene with Cp*2ZrH2, leading to hydrodefluorinated products. This study provides insights into the chemical behavior of fluorinated compounds under mild conditions, which could be relevant for understanding the reactivity of pentafluoroethanol derivatives (Clot, Mégret, Kraft, Eisenstein, & Jones, 2004).
Properties and Structural Analysis
- Vibrational Spectra and Stability : Badawi and Förner (2008) explored the conformational stability of 2,2,3,3,3-pentafluoro-1-propanol, which shares structural similarities with the compound of interest. Their study used DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations to analyze potential energy curves and vibrational spectra, providing detailed insights into the molecule's behavior in different solvents (Badawi & Förner, 2008).
Synthetic Applications and Chemical Interactions
- Synthesis of Fluorinated Polyethers : Fitch et al. (2003) developed a highly fluorinated monomer for creating soluble, hydrophobic, low dielectric polyethers, demonstrating the utility of fluorinated compounds in material science. While the specific compound is not directly referenced, the methodologies and principles may be applicable to the synthesis and applications of similar fluorinated alcohols (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).
Chemical Insights from Spectroscopy
- X-ray Photoelectron Spectroscopy : Saethre et al. (2001) provided chemical insights from high-resolution X-ray photoelectron spectroscopy of fluorinated compounds, offering a deeper understanding of core-ionization energies and the effects of fluorination on chemical structures. This knowledge could help in the analysis and development of new compounds with specific electronic properties (Saethre, Berrah, Bozek, Børve, Carroll, Kukk, Gard, Winter, & Thomas, 2001).
Mechanism of Action
Target of Action
Similar compounds have been used as derivatization reagents in the detection of various biochemicals .
Mode of Action
It’s worth noting that related compounds have been used as derivatization reagents, suggesting that they may interact with their targets through chemical modification .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMXHLSCSOUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)
![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)


![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816380.png)
![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)